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Get Quote

Compound Identification and Basic Data

The table below summarizes the basic identifying information for 7-chloro-1-heptanol:

Property Value

Chemical Name 1-Heptanol, 7-chloro- [1] [2]

CAS Number 55944-70-2 [2]

Molecular Formula C7H15ClO [1] [2]

Molecular Weight 150.6464 g/mol [2]

Physical Form Liquid [2]

Melting Point 11°C [2]

Boiling Point 207.22°C (estimate) [2]

Principles of ¹³C NMR Characterization
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While a specific ¹³C NMR spectrum for 7-chloro-1-heptanol was not located, the general principles of ¹³C

NMR are well-established and can be used to predict its spectrum [3].

Spectral Range: ¹³C NMR chemical shifts are spread over a wider range (~200 ppm) than ¹H NMR,
reducing signal overlap and making it easier to distinguish each carbon atom in a molecule [3].

Key Influences on Chemical Shift: A carbon's chemical shift is primarily influenced by the
electronegativity of attached atoms and hybridization [3].

Electronegativity Effect: Substituting a hydrogen with a more electronegative atom (like
chlorine or oxygen) causes a downfield shift (increase in ppm) for the α-carbon (the carbon

directly attached to the substituent) and the β-carbon (the adjacent carbon). The γ-carbon may
experience a smaller upfield shift [3].

Characteristic Ranges: Based on these principles, the carbon atoms in 7-chloro-1-heptanol
are expected to appear in distinct regions of the NMR spectrum.

Predicted ¹³C NMR Spectrum & Comparison

Based on the principles above, the predicted ¹³C NMR signals for 7-chloro-1-heptanol can be compared

with its parent compound, 1-heptanol.

Carbon Position
Predicted ¹³C Shift
for 7-Chloro-1-
heptanol

Reported ¹³C Shift for 1-
Heptanol (from literature)
[3] [4]

Notes on Chemical Shift
Change

C-1 (CH2OH) ~60-65 ppm ~63 ppm (shifted downfield
from typical alkane)

Minimal change;
influenced by OH group.

C-2 (β to OH) ~30-35 ppm ~33 ppm Minimal change.

C-7 (CH2Cl) ~40-50 ppm ~14 ppm (terminal CH3) Major downfield shift
due to electronegative Cl.

C-6 (β to Cl) ~30-35 ppm ~23 ppm Moderate downfield shift.

Middle Chain
Carbons (C-3, C-

4, C-5)

~25-30 ppm ~25-32 ppm Minimal change from 1-
heptanol.
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This comparison highlights the significant effect of the chlorine atom, causing large downfield shifts for C-7

and C-6, while the rest of the carbon chain is largely unaffected.

Experimental Workflow for NMR Characterization

For researchers aiming to obtain this data, the following workflow outlines the key steps in a ¹³C NMR

experiment.
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Start: Prepare NMR Sample

Dissolve 20-50 mg of
7-chloro-1-heptanol

in 0.5-0.6 mL of deuterated
solvent (e.g., CDCl₃)

Transfer solution to a
clean, dry NMR tube

Load tube into NMR spectrometer

Set experimental parameters:
Pulse program, scans, etc.

Run ¹³C NMR experiment
(requires many scans

due to low ¹³C abundance)

Process acquired data:
Fourier Transform,
phase correction,

baseline correction

Analyze spectrum:
Identify number of signals,

assign chemical shifts,
check for symmetry
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Report & Interpret Data

Click to download full resolution via product page

Workflow Notes:

Sample Preparation: A deuterated solvent like CDCl₃ is used to provide a lock signal for the
spectrometer. The sample must be free of water and other impurities [3].

Data Acquisition: ¹³C NMR requires significantly more scans than ¹H NMR because the ¹³C isotope
has a low natural abundance (about 1.1%) and a weak magnetic moment, leading to inherently low

signal strength [3].
Spectral Interpretation: The number of distinct signals in the final spectrum indicates the number of

unique carbon environments in the molecule. The absence of symmetry in 7-chloro-1-heptanol
should result in seven distinct ¹³C signals [3].

Key Considerations for Researchers

Signal Intensity: Unlike ¹H NMR, the area under a peak in a standard ¹³C NMR spectrum does not

reliably correspond to the number of carbons it represents. Some carbon types (e.g., carbonyls) give
inherently weaker signals [3].

Lack of C-C Coupling: Due to the low abundance of ¹³C, spin-spin coupling between carbon atoms
is rarely observed, which simplifies the spectrum [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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